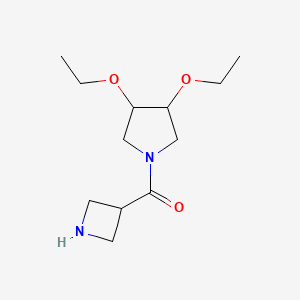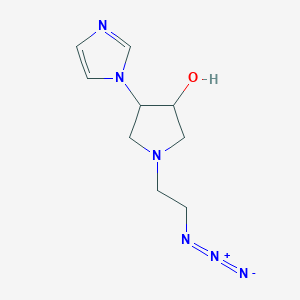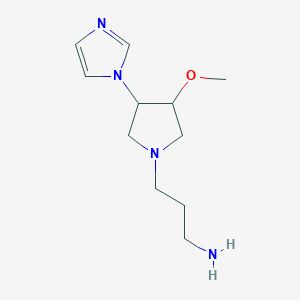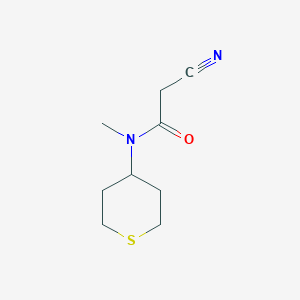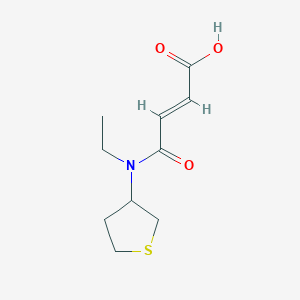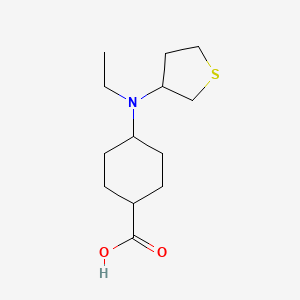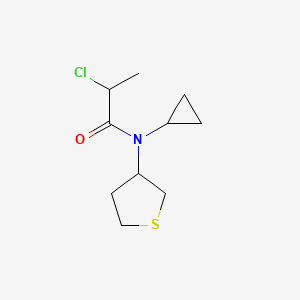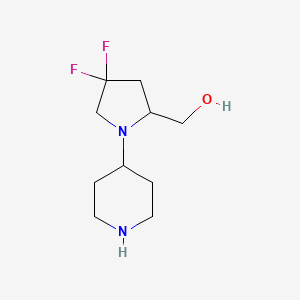![molecular formula C13H21N3 B1490391 6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-92-9](/img/structure/B1490391.png)
6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of diketones with hydrazine . Other methods include the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis
Pyrazoles have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings . This structural feature is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .Chemical Reactions Analysis
Protic pyrazoles have been versatile ligands in various fields, such as materials chemistry and homogeneous catalysis, owing to their proton-responsive nature . The coordination chemistry of pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines has been surveyed as a class of compounds for which significant advances have been made .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188°C, which is attributed to intermolecular H-bonding .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The compound 6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole and its derivatives have been explored for their potential in various scientific applications, particularly in the field of medicinal chemistry. One significant area of research is the design and synthesis of derivatives of this compound for antibacterial applications. For instance, a study by Prasad (2021) reported the synthesis of a series of novel derivatives and evaluated their antibacterial activity. The research involved a complex synthesis process, including the O-alkylation of 1-(8-chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine with aryl alcohols and subsequent reactions to produce the final compounds. These compounds were characterized using various analytical techniques and tested for their antibacterial effectiveness (Prasad, 2021).
Synthesis and Structural Analysis
The compound has also been a focal point in studies concerning its synthesis and structural analysis. Chien et al. (2005) synthesized 3-Aminoimidazo[4,5-c]pyrazole Nucleoside via the N-N bond formation strategy, indicating the compound's relevance in nucleoside analog synthesis, which is crucial for drug development and biochemical studies (Chien, Berry, Drach, Townsend, 2005). Additionally, Babariya and Naliapara (2017) highlighted its use in the synthesis of a 1H-imidazo[1,2-b]pyrazole library via a multicomponent reaction, showcasing the compound's versatility in creating a variety of derivatives for different scientific applications (Babariya, Naliapara, 2017).
Catalysis and Chemical Synthesis
The compound's derivatives have been utilized as catalysts in chemical synthesis. A study by Boltina et al. (2012) involved synthesizing pyrazolyl and imidazolyl compounds, including derivatives of 6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole, and explored their application as Heck coupling catalysts (Boltina, Yankey, Guzei, Spencer, Ojwach, Darkwa, 2012).
Safety and Hazards
Zukünftige Richtungen
The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
Wirkmechanismus
Target of Action
Indole and pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives. The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of Action
The interaction of indole and pyrazole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The affected pathways and their downstream effects can also vary widely and are dependent on the specific targets of the compound. For example, some indole derivatives have been shown to have inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been shown to have antiviral activity .
Eigenschaften
IUPAC Name |
6-tert-butyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10(2)9-15-6-7-16-12(15)8-11(14-16)13(3,4)5/h6-8,10H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZRLLJDAZYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



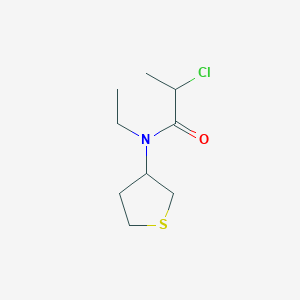
![2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490311.png)
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)
